N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a thiophene ring via a hydroxyethyl chain
Mechanism of Action
Target of Action
Thiophene-based analogs, a class to which this compound belongs, have been reported to exhibit a variety of biological effects . They have been found to interact with a range of targets, including various enzymes and receptors, contributing to their diverse pharmacological properties .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some thiophene derivatives are known to inhibit enzymes, block channels, or modulate receptor activity .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways, often related to their targets of action . These can include pathways involved in inflammation, cancer, microbial infections, hypertension, and atherosclerosis .
Result of Action
Thiophene derivatives are known to exert a variety of effects at the molecular and cellular level, often related to their mode of action and the biochemical pathways they affect . These can include effects such as the inhibition of cell proliferation in cancer, reduction of inflammation, or the killing of microbes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of benzofuran-2-carboxylic acid with 2-amino-2-(thiophen-3-yl)ethanol under dehydrating conditions. The reaction is often catalyzed by agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide.
Benzofuran derivatives: Compounds such as benzofuran-2-carboxylic acid and benzofuran-3-carboxamide.
Uniqueness
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide is unique due to the combination of the benzofuran and thiophene moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-12(11-5-6-20-9-11)8-16-15(18)14-7-10-3-1-2-4-13(10)19-14/h1-7,9,12,17H,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAUGOUNQNHFHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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